![molecular formula C21H15F2N3O2 B1231185 (5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)
(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-fluorophenyl)methyl]-5-[[1-(4-fluorophenyl)-2-pyrrolyl]methylidene]imidazolidine-2,4-dione is a member of pyrroles.
Scientific Research Applications
Anticancer Potential
Compounds structurally related to (5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione have shown promise as potential anticancer agents. A study synthesized novel N-benzyl aplysinopsin analogs and found that certain analogs exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting their usefulness as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Photophysical Behavior
Research has been conducted on a family of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties, related to (5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione. These compounds displayed strong UV-Vis absorptions and high fluorescence, indicating potential applications in bioorthogonal chemistry due to their strong emissive properties (Garre et al., 2019).
N-Heterocyclic Carbene Precursors
A study focusing on N-heterocyclic carbenes (NHCs) investigated molecules with imidazolidine-4,5-dione skeletons, akin to (5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione. It was found that these compounds exhibited reactivity similar to alkyl halides, with the stability and structure influenced by electron delocalization. This suggests potential applications in designing more stable NHCs (Hobbs et al., 2010).
Antidepressant Activity
Research on derivatives of imidazolidine-2,4-dione, similar to the compound , has explored their potential as antidepressants. For example, a study synthesized 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and found it to possess antidepressant activity, suggesting potential therapeutic applications for related compounds (Wessels, Schwan, & Pong, 1980).
Radio-Sensitizing Agents
Compounds structurally related to (5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione have been synthesized and evaluated for their radio-sensitizing activity against cancer cells. This indicates a potential application in enhancing the effectiveness of radiation therapy in cancer treatment (Reddy et al., 2010).
properties
Molecular Formula |
C21H15F2N3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[[1-(4-fluorophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H15F2N3O2/c22-15-7-9-16(10-8-15)25-11-3-5-17(25)12-19-20(27)26(21(28)24-19)13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,24,28)/b19-12+ |
InChI Key |
NRSLCMVONQCYGR-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)F)/NC2=O)F |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)F)NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)F)NC2=O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



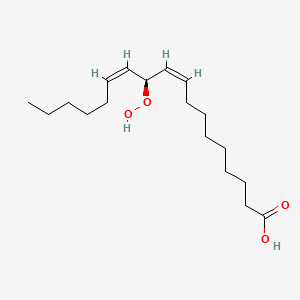
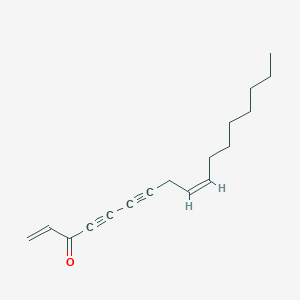
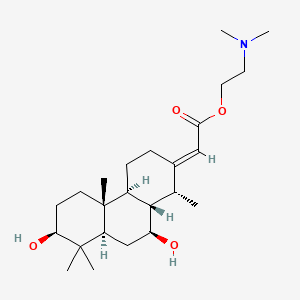



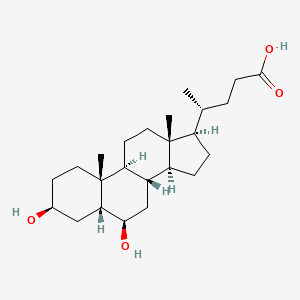
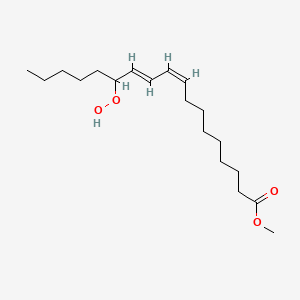
![N-[2-(2-imidazo[1,2-a]pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1231115.png)
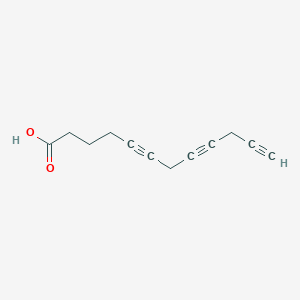
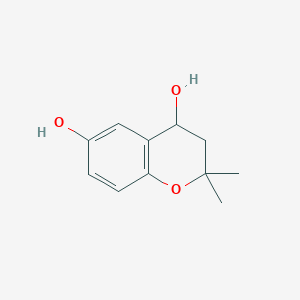


![2-hydroxy-3-[6-hydroxy-5-[(Z)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B1231123.png)